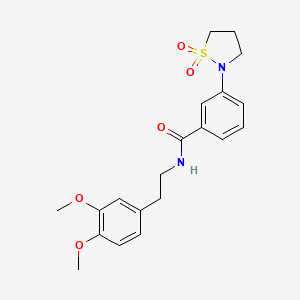

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide

Description

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked via an amide bond to a benzamide scaffold bearing a 1,1-dioxidoisothiazolidine ring. This structure combines aromatic methoxy groups, a flexible phenethyl chain, and a sulfonamide-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1,1-dioxo-1,2-thiazolidin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-26-18-8-7-15(13-19(18)27-2)9-10-21-20(23)16-5-3-6-17(14-16)22-11-4-12-28(22,24)25/h3,5-8,13-14H,4,9-12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYCQJDWYGRSHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=CC=C2)N3CCCS3(=O)=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide typically involves multiple steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(1,1-dioxidoisothiazolidin-2-yl)benzoic acid with an appropriate amine, such as 3,4-dimethoxyphenethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Protection and Deprotection Steps: Protecting groups may be used to shield reactive sites during intermediate steps, followed by deprotection to yield the final product.

Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the isothiazolidinone moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the 3,4-dimethoxyphenethyl group suggests possible activity in the central nervous system, while the isothiazolidinone moiety could confer additional biological activities.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure might impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound differs from analogues primarily in the nature of the substituents on the benzamide core and the pendant aromatic group. Key comparisons include:

Key Observations :

- The 3,4-dimethoxyphenethyl group is conserved in compounds 23 and 25, suggesting shared lipophilic characteristics, but the target’s heterocyclic substituent may reduce membrane permeability relative to phenylacetamide derivatives .

- The N,O-bidentate group in ’s compound contrasts with the target’s isothiazolidine, highlighting divergent applications (e.g., metal coordination vs. sulfonamide-based bioactivity) .

Structural and Spectroscopic Analysis

- Spectral Signatures : The target’s isothiazolidine-dioxide ring would exhibit distinct IR absorptions (e.g., S=O stretching ~1150–1300 cm⁻¹) and $^1$H NMR signals for the saturated heterocycle (δ 3.0–4.5 ppm), differentiating it from benzimidazole or thiazole-containing analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.